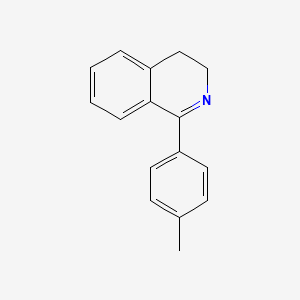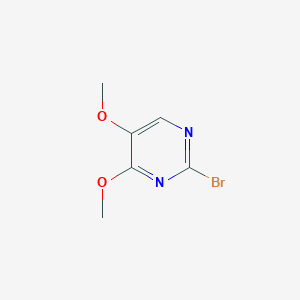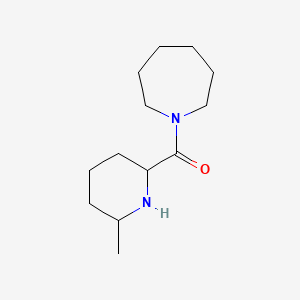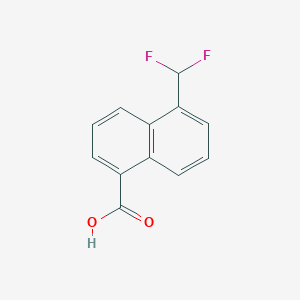
5-((2-Hydroxyethoxy)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Hydroxyethoxy)methyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities This compound incorporates a quinoline ring system with a hydroxyethoxy methyl group at the 5-position and a hydroxyl group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxyethoxy)methyl)quinolin-8-ol typically involves the alkylation of 8-hydroxyquinoline with an appropriate alkylating agent. One common method includes the reaction of 8-hydroxyquinoline with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like dichloromethane, and tetrabutylammonium iodide is often used as a phase-transfer catalyst to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-((2-Hydroxyethoxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyethoxy methyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-((2-Hydroxyethoxy)methyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to chelate metal ions and interact with biological targets.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 5-((2-Hydroxyethoxy)methyl)quinolin-8-ol involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. The compound can also interact with DNA and proteins, leading to the modulation of cellular pathways involved in cell proliferation and apoptosis. These interactions contribute to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar biological activities but lacks the hydroxyethoxy methyl group.
5-Chloro-8-hydroxyquinoline: A derivative with a chlorine atom at the 5-position, known for its enhanced antimicrobial properties.
5-Methyl-8-hydroxyquinoline: A derivative with a methyl group at the 5-position, exhibiting similar but less potent biological activities.
Uniqueness
5-((2-Hydroxyethoxy)methyl)quinolin-8-ol is unique due to the presence of the hydroxyethoxy methyl group, which enhances its solubility and potential for forming metal complexes. This structural modification also contributes to its distinct biological activities and applications in various fields .
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
5-(2-hydroxyethoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H13NO3/c14-6-7-16-8-9-3-4-11(15)12-10(9)2-1-5-13-12/h1-5,14-15H,6-8H2 |
InChI-Schlüssel |
GXVUSZDMAJRRCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11883677.png)






![3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine](/img/structure/B11883730.png)


